molecular formula C10H9FO3 B11813522 5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid

5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid

Katalognummer: B11813522
Molekulargewicht: 196.17 g/mol
InChI-Schlüssel: QTXUMTVIDBBFGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid is a fluorinated dihydrobenzofuran derivative serving as a key synthetic intermediate in medicinal chemistry. This scaffold is of significant interest in structure-based drug design, particularly for targeting enzyme active sites. Scientific literature on closely related 2,3-dihydrobenzofuran-7-carboxamides highlights their application as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a crucial enzyme involved in DNA repair . The dihydrobenzofuran core can mimic a nicotinamide pharmacophore, enabling key hydrogen bond interactions with residues like Gly863 and Ser904 in the NAD+ binding site of PARP-1, while the aromatic system engages in π-π stacking with tyrosine residues . Furthermore, the incorporation of a fluorine atom, as in this compound, is a common strategy in drug discovery to modulate a molecule's electronic properties, metabolic stability, and membrane permeability. Researchers can utilize this carboxylic acid functionality to efficiently access a variety of derivatives, most notably amides, for constructing compound libraries aimed at oncology and targeted therapy development . This compound is intended for research applications and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C10H9FO3

Molekulargewicht

196.17 g/mol

IUPAC-Name

5-fluoro-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

InChI

InChI=1S/C10H9FO3/c1-5-2-6-3-7(11)4-8(10(12)13)9(6)14-5/h3-5H,2H2,1H3,(H,12,13)

InChI-Schlüssel

QTXUMTVIDBBFGC-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2=C(O1)C(=CC(=C2)F)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Benzofuran Ring Construction from Salicylic Acid Derivatives

An alternative approach starts with 3-methylsalicylic acid, which undergoes esterification (SOCl₂/MeOH) to methyl 3-methylsalicylate (30 ). O-Alkylation with ethyl bromoacetate introduces a carboxymethoxy group, forming diester 31 . Hydrolysis to diacid 32 and cyclization with Ac₂O/AcONa yields 3-acetoxybenzofuran-7-carboxylic acid (34 ), which is hydrolyzed to the target scaffold. This method avoids low-yielding carboxylation steps but requires multiple protection/deprotection cycles.

Comparative Efficiency of Routes

MethodKey StepsYield (%)AdvantagesLimitations
Lithiation-CarboxylationLithiation, CO₂ quenching70–85Direct, high-yieldingSensitive to moisture
Claisen RearrangementO-Allylation, rearrangement60–80Regioselective for 2-methylHigh-temperature conditions
Diazonium FluorinationNitration, diazotization, fluorination65–75Efficient fluoro introductionRequires ester protection

Analyse Chemischer Reaktionen

Amidation and Carboxamide Formation

The carboxylic acid group undergoes amidation to form bioactive derivatives. In one study, the compound was converted to its carboxamide using mixed-anhydride conditions:

  • Reagents : Isobutyl chloroformate, N-methylmorpholine (NMM), and aqueous ammonia .

  • Conditions : Reaction at −20°C in tetrahydrofuran (THF), followed by room-temperature stirring.

  • Yield : 75% for the analogous 2,3-dihydrobenzofuran-7-carboxamide derivative .

This reaction is critical for generating PARP-1 inhibitors, with the 5-fluoro substitution enhancing potency by ~5-fold compared to non-fluorinated analogs .

Esterification and Hydrolysis

The carboxylic acid can be esterified or hydrolyzed to modulate solubility and reactivity:

Reaction TypeReagents/ConditionsProductYieldSource
Esterification Methanol, H₂SO₄ (reflux)Methyl ester52% (analogous compound)
Hydrolysis Aqueous NaOH/EtOHCarboxylic acid85% (from methyl ester)

The methyl ester intermediate (e.g., compound 19c ) is often used to protect the acid group during nitration or fluorination .

Electrophilic Aromatic Substitution

The benzofuran core undergoes regioselective halogenation and nitration:

  • Nitration : Nitric acid in acetic acid at 80°C introduces nitro groups at the 5-position .

  • Bromination : Bromine in acetic acid yields 5-bromo derivatives (IC₅₀ = 2.12 μM for PARP-1 inhibition) .

  • Fluorination : Diazotization followed by Schiemann reaction replaces amino groups with fluorine .

The fluorine atom’s electron-withdrawing effect directs electrophiles to the 5-position, enhancing selectivity .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Bromine at the 5-position couples with aryl boronic acids to form biaryl derivatives.

  • Buchwald-Hartwig : Amines or alcohols can be introduced via C–N or C–O bond formation.

These reactions expand structural diversity for medicinal chemistry applications.

Reduction and Oxidation

  • Reduction : Hydrogenation with Pd/C reduces nitro groups to amines (e.g., methyl 5-amino-DHBF-7-carboxylate) .

  • Oxidation : The dihydrobenzofuran ring can be oxidized to a fully aromatic benzofuran under strong acidic conditions.

Biological Activity and Mechanism

The 5-fluoro substitution enhances interactions with biological targets:

  • PARP-1 Inhibition : IC₅₀ values range from 1.53 μM to 3.62 μM for enantiomers of fluorinated analogs .

  • Anticancer Activity : Fluorinated derivatives show improved cell growth inhibition (IC₅₀ = 8.1 nM in KARPAS422 cells) .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid has been investigated for its role as a precursor in synthesizing biologically active compounds. Its structural features contribute to enhanced interactions with biological targets, making it a candidate for drug development.

Poly(ADP-ribose) Polymerase Inhibitors

One of the prominent applications of this compound is its use in developing inhibitors for poly(ADP-ribose) polymerase (PARP). PARP inhibitors are crucial in cancer therapy, particularly for cancers with BRCA mutations. Research indicates that derivatives of this compound exhibit promising inhibitory activity against PARP enzymes, which are involved in DNA repair mechanisms .

Anticancer Agents

Studies have shown that this compound and its derivatives possess anticancer properties. The introduction of the fluorine atom enhances the lipophilicity and bioavailability of the molecule, potentially leading to improved efficacy against various cancer cell lines.

Case Study 1: Synthesis and Evaluation of PARP Inhibitors

In a study published by the American Chemical Society, researchers synthesized several derivatives based on this compound and evaluated their potency as PARP inhibitors. The results demonstrated that specific modifications to the benzofuran structure significantly increased inhibitory activity against PARP enzymes, suggesting potential therapeutic applications in oncology .

Case Study 2: Structure-Activity Relationship Analysis

Another research effort focused on understanding the structure-activity relationship (SAR) of compounds derived from this compound. By systematically altering functional groups and evaluating their biological activity, researchers identified key structural features that enhance anticancer efficacy while minimizing toxicity .

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to modulate various biological pathways, including those involved in oxidative stress, inflammation, and cell proliferation . The exact molecular targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Halogenated Derivatives

  • Fluoro vs. Bromo/Chloro : Fluorine’s high electronegativity and small atomic radius enhance metabolic stability and bioavailability compared to bulkier halogens like bromine . The bromo derivative (CAS 41177-72-4) is commercially available but may exhibit lower membrane permeability due to its larger size .

Functional Group Modifications

  • Amino-Chloro Derivative (CAS 123654-26-2): The 4-amino group enables conjugation reactions, making it critical for synthesizing prucalopride. Its synthesis involves multi-step halogenation and cyclization processes .
  • Methoxy Derivative (CAS 51939-71-0) : The methoxy group enhances solubility in polar solvents, which may improve oral bioavailability .

Biologische Aktivität

5-Fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid (CAS No. 123656-38-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C10H9FO3
  • Molecular Weight : 196.18 g/mol
  • Melting Point : 129.5 - 131.5 °C
  • Boiling Point : 327.5 ± 42.0 °C (predicted)
  • Density : 1.340 ± 0.06 g/cm³ (predicted)
  • pKa : 3.83 ± 0.40 (predicted) .

This compound is primarily studied for its role as a poly(ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes are involved in DNA repair mechanisms, and their inhibition has been explored for cancer therapies, especially in BRCA-deficient tumors.

Interaction with PARP-1

Research indicates that this compound interacts with the catalytic site of human PARP-1, forming hydrogen bonds that enhance its inhibitory activity. The compound's structural modifications, particularly the introduction of the fluorine atom at the 5-position, significantly improve its potency:

  • IC50 Values :
    • Initial lead compound: IC50 = 10.44 μM
    • 5-Fluoro derivative: IC50 = 2.12 μM
    • Enantiomers of the derivative showed varying potencies, with one exhibiting an IC50 = 1.53 μM .

Antitumor Activity

The compound has shown promising results in inhibiting cell growth across various cancer cell lines. Its derivatives have been tested against BRCA-deficient DT40 cells, demonstrating significant cytotoxicity and suggesting potential as a therapeutic agent in oncology.

Case Studies and Research Findings

  • Study on PARP Inhibition :
    • A study synthesized several derivatives of the compound to evaluate their PARP inhibitory activity.
    • The most potent derivative exhibited an IC50 value of 1.53 μM against PARP-1, highlighting the significance of structural modifications .
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of benzofuran derivatives suggest favorable absorption and distribution characteristics, making them suitable candidates for further development in drug formulation .
  • Cellular Effects :
    • The compound has been shown to influence cellular signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK pathway .

Summary Table of Biological Activities

Activity TypeCompound/DerivativeIC50 Value (μM)Notes
PARP InhibitionInitial Lead Compound10.44Baseline activity
5-Fluoro Derivative2.12Significant improvement in potency
Enantiomer (+)3.62Moderate potency
Enantiomer (-)1.53Most potent variant
Antitumor ActivityVarious Cancer Cell LinesVariableSignificant cytotoxicity observed
Antibacterial ActivityRelated Benzofuran CompoundsNot SpecifiedKnown for effectiveness against pathogens

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves alkaline hydrolysis of ester precursors. For example, ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate undergoes hydrolysis with potassium hydroxide in methanol/water under reflux (5 hours), followed by acidification and purification via column chromatography (ethyl acetate) to yield the carboxylic acid derivative . Optimization includes controlling reaction temperature (e.g., reflux conditions), stoichiometric ratios (e.g., 1:5 molar ratio of ester to KOH), and purification solvent systems to achieve yields >80%.

Q. How is X-ray crystallography applied to determine the molecular structure and packing of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (at 173 K) reveals planar benzofuran units (mean deviation: 0.005 Å) and intermolecular O–H⋯O hydrogen bonds (bond length: ~1.84 Å), forming centrosymmetric dimers . Data refinement using riding models for hydrogen atoms (C–H = 0.95–0.99 Å) and anisotropic displacement parameters for non-H atoms ensures structural accuracy (R factor = 0.048). Crystallization via solvent evaporation (e.g., benzene) is critical for obtaining diffraction-quality crystals .

Q. What chromatographic techniques are effective in purifying this compound, and how do solvent systems influence separation?

  • Methodological Answer : Column chromatography with ethyl acetate as the eluent achieves effective separation (Rf = 0.65) by leveraging polarity differences between the carboxylic acid product and ester/acidic byproducts. Solvent selection impacts retention times; polar solvents enhance resolution for hydrophilic intermediates. Post-purification, recrystallization from chloroform or dichloromethane further improves purity (>97%) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) affect the compound’s crystalline packing and physicochemical properties?

  • Methodological Answer : O–H⋯O hydrogen bonds between carboxyl groups (Table 1 in ) create dimeric motifs, influencing melting points (436–437 K) and solubility. Computational modeling (e.g., Hirshfeld surface analysis) can quantify interaction strengths, while thermal gravimetric analysis (TGA) correlates packing efficiency with thermal stability. Such interactions may also impact bioavailability by altering dissolution rates in biological matrices .

Q. What experimental strategies are used to evaluate the pharmacological activity of fluorinated benzofuran derivatives?

  • Methodological Answer :

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values, with structure-activity relationships (SAR) guided by substituent effects (e.g., fluorine’s electron-withdrawing role) .
  • Enzyme inhibition : Fluorine’s electronegativity enhances binding to active sites (e.g., cyclooxygenase-2), evaluated via kinetic assays or molecular docking .

Q. How can computational methods address discrepancies between predicted and observed reactivity in fluorinated benzofuran systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as hydrolysis or electrophilic substitution. For example, fluorine’s para-directing effects in aromatic systems can be validated against experimental regioselectivity data. Discrepancies often arise from solvent effects or transition-state stabilization, requiring hybrid QM/MM simulations to refine predictions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.